molecular formula C14H23NO3 B1379123 tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1416374-98-5

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No. B1379123
CAS RN: 1416374-98-5
M. Wt: 253.34 g/mol
InChI Key: KYFBHUHBCGVWNF-UHFFFAOYSA-N
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Description

“tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate” is a chemical compound with the CAS Number: 1416374-98-5 . It has a molecular weight of 253.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) . This indicates that the compound has a complex structure with a bicyclic ring, a vinyl group, and a carbamate group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis and molecular structure of related compounds, illustrating the intricate processes involved in creating complex bicyclic structures and analyzing their molecular frameworks. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. The structure was determined using single crystal X-ray diffraction, showcasing the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Molecular Geometry and Electron Loss

Research into the crystallographic characterization of geometry changes upon electron loss from similar bicyclo[2.2.2]octane derivatives has also been reported. This study highlights the impact of electron loss on the molecular geometry of the compound, providing insights into its electronic structure and potential reactivity (Nelsen et al., 2005).

Chemical Reactions and Applications

Further investigations include the study of chemical reactions involving tert-butyl carbamate derivatives, such as the thionyl chloride–mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This research demonstrates the compound's relevance in synthetic chemistry, highlighting efficient methods for its preparation that offer advantages in simplicity, cost, yield, and purification, thereby underscoring its potential utility in industrial applications (Li et al., 2015).

Advanced Materials and Sensory Applications

Moreover, benzothizole-modified tert-butyl carbazole derivatives have been studied for their ability to form organogels and their application in detecting volatile acid vapors. This research suggests the compound's potential in developing materials with specific sensory applications, highlighting the role of the tert-butyl group in gel formation and the organogelation process as a method for creating efficient chemosensors (Sun et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBHUHBCGVWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 6
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

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